molecular formula C13H14FNO B8169921 N,N-Diethyl-4-ethynyl-3-fluorobenzamide

N,N-Diethyl-4-ethynyl-3-fluorobenzamide

Cat. No.: B8169921
M. Wt: 219.25 g/mol
InChI Key: HVXGMHPWENVOOP-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-ethynyl-3-fluorobenzamide is a fluorinated benzamide derivative characterized by a diethylaminoethylamide group, an ethynyl substituent at the para position, and a fluorine atom at the meta position on the benzene ring. This compound is synthesized via a multi-step protocol involving fluorination, ethynylation, and amide coupling. Key intermediates, such as 4-[18F]fluorobenzoic acid, are prepared using radiochemical methods (e.g., via 4-[18F]fluorobenzaldehyde or ethyl 4-[18F]fluorobenzoate), followed by coupling with N,N-diethylethylenediamine in the presence of 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) . The ethynyl group enhances molecular rigidity, while the fluorine atom modulates electronic properties and bioavailability, making this compound a candidate for radiopharmaceutical or medicinal chemistry applications.

Properties

IUPAC Name

N,N-diethyl-4-ethynyl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-4-10-7-8-11(9-12(10)14)13(16)15(5-2)6-3/h1,7-9H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXGMHPWENVOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-ethynyl-3-fluorobenzamide typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of N,N-Diethyl-4-ethynyl-3-fluorobenzamide may involve large-scale amidation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-ethynyl-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diethyl-4-ethynyl-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-ethynyl-3-fluorobenzamide involves its interaction with specific molecular targets. The ethynyl and fluorine substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of N,N-Diethyl-4-ethynyl-3-fluorobenzamide with Analogues

Compound Name Substituents (Benzamide Core) Amine Group Key Features Reference
N,N-Diethyl-4-ethynyl-3-fluorobenzamide 4-ethynyl, 3-fluoro N,N-diethylaminoethyl Ethynyl rigidity; fluorine polarity
N-(3-chlorophenethyl)-4-nitrobenzamide 4-nitro 3-chlorophenethyl Nitro group (electron-withdrawing)
N-(4-ethylphenyl)-4-fluorobenzamide 4-fluoro 4-ethylphenyl Lipophilic ethyl group
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole, 4-methoxy Trifluoromethylbenzothiazole Pesticide application; methoxy substituent
4-Amino-N-(4-fluorophenyl)benzamide 4-amino, 4-fluoro 4-fluorophenyl Amino group (electron-donating)

Key Observations :

  • Substituent Diversity: Unlike nitro or amino groups in analogues (e.g., ), the ethynyl group in the target compound introduces steric and electronic effects that may enhance binding specificity in biological targets.
  • Amine Groups: The diethylaminoethylamide moiety improves solubility compared to chlorophenethyl or benzothiazole-based amines in pesticides (e.g., ).

Key Observations :

  • The target compound employs radiochemical fluorination and carbodiimide-mediated coupling (similar to ), whereas nitro-substituted analogues rely on nitro reduction (e.g., ) or direct acyl chloride reactions (e.g., ).
  • HOBT/EDC coupling (used in ) is prevalent in amide bond formation, ensuring high yields and regioselectivity compared to base-mediated methods (e.g., ).

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